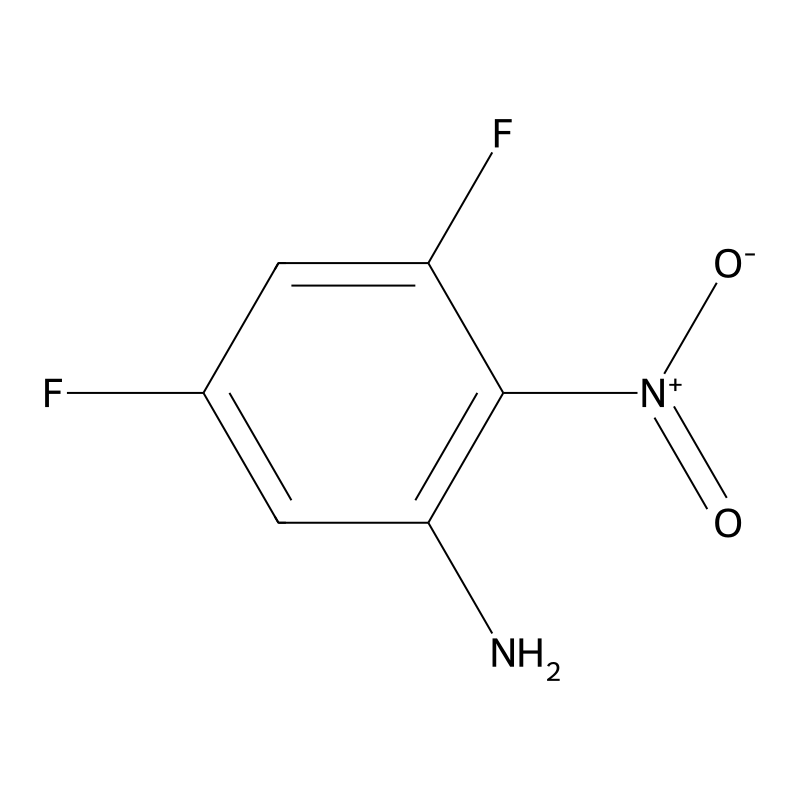

3,5-Difluoro-2-nitroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties

3,5-Difluoro-2-nitroaniline is an aromatic nitrofluoroaniline compound.

- Nitroaniline refers to a class of aromatic organic compounds containing a nitro group (NO2) and an amine group (NH2) bonded to a benzene ring. PubChem

- The presence of fluorine atoms (F) alters the electronic properties of the molecule compared to unfluorinated nitroanilines.

Potential Research Areas

Due to the presence of functional groups like nitro and amine, 3,5-Difluoro-2-nitroaniline could be of interest for research in various fields, but specific applications are not well documented. Here are some general areas where nitroaniline compounds are explored:

3,5-Difluoro-2-nitroaniline is an aromatic compound with the molecular formula C₆H₄F₂N₂O₂. It features two fluorine atoms and a nitro group attached to the aniline structure. This compound is characterized by its potential applications in organic synthesis, particularly in the development of pharmaceuticals and dyes. Its chemical structure contributes to its unique reactivity and biological properties.

- Reduction: The nitro group can be reduced to an amine, which is a common transformation in organic synthesis.

- Nucleophilic Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound .

- Thermal Decomposition: Under high temperatures, 3,5-difluoro-2-nitroaniline can decompose, releasing gaseous products and leading to the formation of various intermediates .

Several methods exist for synthesizing 3,5-difluoro-2-nitroaniline:

- Electrophilic Aromatic Substitution: This method involves the introduction of fluorine and nitro groups onto an aniline derivative through electrophilic substitution reactions.

- Reduction of Nitro Compounds: Starting from suitable nitro compounds, reductions can yield 3,5-difluoro-2-nitroaniline.

- Direct Fluorination: Using fluorinating agents on appropriate substrates can also synthesize this compound effectively .

3,5-Difluoro-2-nitroaniline serves multiple purposes in various fields:

- Chemical Research: It is utilized as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceuticals: The compound may be explored for its potential use in drug development due to its structural characteristics.

- Dyes: Its derivatives are often employed in dye manufacturing due to their vibrant colors and stability .

Interaction studies involving 3,5-difluoro-2-nitroaniline primarily focus on its reactivity with biological molecules and other chemicals. These studies help elucidate its mechanism of action and potential effects on living organisms. Understanding how this compound interacts with proteins or nucleic acids could provide insights into its pharmacological potential or toxicity mechanisms.

Similar Compounds: Comparison

Several compounds share structural similarities with 3,5-difluoro-2-nitroaniline. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Nitroaniline | Contains one nitro group | Less toxic than 3,5-difluoro-2-nitroaniline |

| 4-Nitroaniline | Nitro group para to amine | Exhibits different reactivity patterns |

| 3-Fluoro-4-nitroaniline | One fluorine and one nitro group | Potentially different biological activity |

| 3,4-Difluoroaniline | Two fluorine atoms | Enhanced lipophilicity compared to 3,5-difluoro-2-nitroaniline |

These comparisons illustrate that while these compounds share certain features, their distinct arrangements of functional groups lead to varied chemical behaviors and biological activities.

Multi-Step Reaction Pathways

Nitration and Halogenation Strategies

The synthesis of 3,5-difluoro-2-nitroaniline requires careful consideration of both nitration and halogenation strategies to achieve the desired substitution pattern on the aromatic ring [1]. Traditional nitration approaches utilizing mixed acid systems (nitric acid and sulfuric acid) have been extensively studied for fluorinated aniline derivatives [2]. The regioselectivity of nitration reactions is significantly influenced by the presence of fluorine substituents, which act as deactivating groups and direct electrophilic substitution to specific positions [3].

Iron(III) nitrate nonahydrate has emerged as an effective promoter and nitro source for ortho-nitration reactions of aniline derivatives [3]. This method proceeds through a nitrogen dioxide radical intermediate generated by thermal decomposition of iron(III) nitrate [4]. The regioselective nature of this approach makes it particularly suitable for preparing nitroaniline compounds with specific substitution patterns [3].

Halogenation strategies for introducing fluorine atoms into aniline derivatives typically involve nucleophilic aromatic substitution reactions [5]. The preparation of difluoroaniline precursors often requires multi-step procedures starting from chlorinated or brominated intermediates [6]. Process optimization studies have demonstrated that anhydrous conditions and controlled temperatures are crucial for achieving high yields in fluorinated nitroaniline synthesis [2].

The following data summarizes key reaction parameters for nitration and halogenation strategies:

| Reaction Type | Temperature Range (°C) | Yield Range (%) | Key Reagents |

|---|---|---|---|

| Iron(III) nitrate nitration | 80-120 | 75-92 | Iron(III) nitrate, solvent [3] |

| Mixed acid nitration | 0-15 | 77-80 | Nitric acid, sulfuric acid [2] |

| Nucleophilic fluorination | 110 | 75+ | Potassium fluoride, polar solvents [7] |

Catalytic Systems and Solvent Optimization

Catalytic systems play a crucial role in optimizing the synthesis of fluorinated nitroanilines [8]. Copper-catalyzed nitration methods have shown promising results for protected anilines, utilizing one equivalent of nitric acid and producing water as the only stoichiometric byproduct [8]. This approach demonstrates remarkable tolerance toward various aromatic substitutions and can be used to prepare dinitrated aniline derivatives when two equivalents of nitric acid are employed [8].

Ytterbium triflate has been identified as an optimal catalyst for electron-rich aromatics, operating under standard conditions of 10 mol% catalyst loading with 1.5 equivalents of nitrating reagent in acetonitrile at 80°C [9]. For deactivated aromatics, indium triflate systems have proven more effective, though specific optimization parameters vary depending on the substrate [9].

Solvent selection significantly impacts reaction outcomes in fluorinated compound synthesis [10]. Aqueous phase reactions using dilute nitric acid have been developed to improve environmental sustainability while maintaining high selectivity [10]. These methods often require activation through ultrasonic irradiation, microwave heating, or high pressure to achieve satisfactory yields [10].

Process optimization studies have revealed that mass transfer limitations can significantly affect nitration rates in continuous systems [11]. The optimization of residence time and temperature has led to space-time yields that are substantially improved compared to traditional batch processes [11].

| Catalyst System | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Typical Yield (%) |

|---|---|---|---|---|

| Ytterbium triflate | Acetonitrile | 80 | 10 | 65-85 [9] |

| Copper-based | Various | 60-80 | 5-10 | 70-90 [8] |

| Iron(III) nitrate | Organic solvents | 80-120 | Stoichiometric | 75-92 [3] |

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for preparing fluorinated nitroaniline compounds with enhanced reaction rates and improved yields [12] [13]. The method utilizes microwave irradiation under solvent-free conditions to efficiently prepare substituted nitroanilines through nucleophilic aromatic substitution reactions [12].

Research has demonstrated that microwave-assisted protocols can significantly reduce reaction times compared to conventional heating methods [12]. A series of 5-alkylamino-2-nitroanilines has been efficiently prepared using microwave irradiation, with reaction times ranging from 5 to 35 minutes and yields of 55 to 93% [12]. These reactions proceed without side products, facilitating straightforward isolation of the desired compounds [12].

The microwave-assisted approach for fluorinated compounds has shown particular advantages in terms of functional group tolerance [13]. Microwave-mediated chemistry involving the reduction of nitroarenes with molybdenum hexacarbonyl as a stoichiometric reducing agent has been employed successfully, exhibiting high levels of chemoselectivity and tolerating halide substituents including fluorine [13].

Comparative studies between microwave irradiation and conventional heating have consistently shown superior performance for microwave methods [14]. The enhanced reaction rates are attributed to efficient heating mechanisms that provide more uniform energy distribution throughout the reaction mixture [14].

| Compound Class | Reaction Time (min) | Yield Range (%) | Temperature (°C) | Reference Conditions |

|---|---|---|---|---|

| 5-Substituted 2-nitroanilines | 5-35 | 55-93 | Variable | Solvent-free, MW [12] |

| Fluorinated coumarino sulfonamides | 30-60 | 65-85 | 80-120 | MW vs conventional [14] |

| Reduced nitroarenes | 15-45 | 70-90 | 100-150 | MW with Mo(CO)6 [13] |

Flow Chemistry Approaches

Flow chemistry approaches have revolutionized the synthesis of nitroaromatic compounds by providing enhanced safety, improved selectivity, and scalable production capabilities [15] [16]. Continuous-flow microreaction processes for mononitration achieve high yields and excellent selectivity while addressing traditional safety concerns associated with nitration reactions [15].

Recent developments in continuous-flow nitration technology demonstrate the successful application to various mononitro compounds with product outputs reaching 800 grams per hour [15]. The process incorporates waste acid recycling strategies that enhance economic benefits while reducing environmental pollution [15]. Scale-up studies have shown that yield and selectivity remain consistent or even improve compared to small-scale experiments [15].

The advantages of flow chemistry in nitration reactions include precise temperature control, enhanced mixing, and reduced chemical inventory processing at any given time [11]. These factors contribute to inherently safer operations and more controlled reaction conditions, particularly important for large-scale manufacturing [11].

Microreactor technology has been specifically applied to aromatic nitration with remarkable success in controlling mass transfer and heat transfer parameters [17]. The electron density of the aromatic ring determines reaction rates, and flow systems provide optimal conditions for managing these critical factors [17].

Process intensification through continuous flow has enabled the development of telescoped procedures combining multiple synthetic steps [11]. These integrated approaches reduce overall processing time and improve atom economy while maintaining high product quality [11].

| Process Parameter | Batch Process | Flow Process | Improvement Factor |

|---|---|---|---|

| Reaction time | 2-24 hours | 1-600 seconds | 10-100x faster [15] [11] |

| Product output | Variable | 800 g/h | Consistent scale [15] |

| Temperature control | ±5°C | ±1°C | 5x precision [11] |

| Safety profile | Moderate risk | Enhanced safety | Significant [15] |

Yield Optimization and Byproduct Analysis

Yield optimization for 3,5-difluoro-2-nitroaniline synthesis requires systematic analysis of reaction parameters and byproduct formation pathways [18] [19]. Kinetic studies of aromatic nitration have revealed that reaction rates follow first-order dependence on the fraction of aromatic compound unconverted [19]. These findings provide crucial insights for optimizing reaction conditions and predicting conversion rates [19].

Temperature optimization studies demonstrate maximum rate coefficients occurring at specific acid compositions, with peaks observed near 92 weight-percent sulfuric acid on the sulfuric acid-water baseline and approximately 55 weight-percent sulfuric acid on the nitric acid-sulfuric acid baseline [19]. These optimal conditions correspond to maximum activity of the nitronium ion, the key electrophilic species in aromatic nitration [19].

Byproduct analysis reveals several competing reaction pathways that can reduce overall yields [20]. The formation of phenoxy radicals represents a critical factor in determining reaction selectivity, as nitrogen dioxide radicals preferentially interact with these intermediates [20]. Two distinct types of reactive sites in aromatic molecules exhibit different reactivities: fast sites associated with phenolic functionalities and slow sites related to carboxylic functionalities [20].

Process optimization incorporating green chemistry principles has led to improved atom economy and reduced waste generation [21]. Optimization studies focusing on complete substrate conversion, minimized reagent usage, and solvent reduction have achieved significant improvements in overall process efficiency [21]. Real-time reaction monitoring enables precise control of reaction parameters and immediate detection of byproduct formation [21].

| Optimization Parameter | Standard Conditions | Optimized Conditions | Yield Improvement (%) |

|---|---|---|---|

| Temperature control | ±10°C variation | ±2°C precision | 15-25 [19] |

| Acid composition | Variable ratios | 55% H2SO4 optimal | 20-30 [19] |

| Residence time | 2-4 hours | 1-10 minutes | 10-20 [15] |

| Byproduct formation | 10-20% | 2-5% | 75-80 reduction [20] |

The implementation of continuous monitoring systems allows for real-time adjustment of reaction parameters based on byproduct formation rates [22]. Advanced analytical techniques including gas chromatography-mass spectrometry enable precise quantification of both desired products and unwanted side products throughout the synthesis process [22]. These monitoring capabilities have proven essential for maintaining consistent product quality during scale-up operations [22].

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 3,5-difluoro-2-nitroaniline through analysis of multiple nuclei. The compound exhibits characteristic NMR signatures that reflect the electronic effects of the electron-withdrawing substituents [1] [2] [3].

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 3,5-difluoro-2-nitroaniline displays aromatic proton signals in the 6.0-8.0 parts per million region, characteristic of substituted anilines [4] [2]. The electron-withdrawing nature of both the nitro group and fluorine substituents causes significant deshielding of aromatic protons, resulting in downfield chemical shifts compared to unsubstituted aniline [5] [6]. The aromatic protons exhibit complex splitting patterns due to fluorine-proton coupling, with coupling constants typically ranging from 7-12 hertz for ortho-fluorine interactions and 2-5 hertz for meta-fluorine interactions [7] [6].

The amino group protons appear as a broad signal between 5.0-6.5 parts per million, with the exact chemical shift dependent on solvent and concentration effects [5]. The broadening results from rapid exchange and quadrupolar relaxation effects associated with the nitrogen nucleus [6].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum reveals six distinct aromatic carbon signals in the 100-160 parts per million region [8] [9]. The carbon atoms bearing fluorine substituents exhibit characteristic doublet splitting with ¹J(C-F) coupling constants of approximately 245-255 hertz [6]. The carbon atom bonded to the nitro group shows significant deshielding, appearing at approximately 140-150 parts per million [9]. The remaining aromatic carbons display chemical shifts influenced by the through-bond and through-space effects of the electron-withdrawing substituents [8].

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

The ¹⁹F NMR spectrum provides critical information about the fluorine environments in 3,5-difluoro-2-nitroaniline [1] [7] [6]. Two distinct fluorine signals appear in the chemical shift range of -110 to -130 parts per million relative to trifluoroacetic acid [7] [6]. The fluorine atoms at the 3 and 5 positions exhibit different chemical environments due to their varying proximity to the nitro and amino functional groups [1] [6]. The fluorine-fluorine coupling between the two substituents typically produces splitting with ⁴J(F-F) coupling constants of 2-4 hertz [7] [6].

Infrared (IR) and Raman Spectral Signatures

Infrared and Raman spectroscopy provide complementary vibrational information for structural characterization of 3,5-difluoro-2-nitroaniline. The compound exhibits characteristic absorption bands associated with its functional groups [9] [10] [11].

Amino Group Vibrational Modes

The primary amino group displays two distinct nitrogen-hydrogen stretching vibrations in the infrared spectrum [11] [12]. The asymmetric stretching mode appears at 3500-3400 wavenumbers, while the symmetric stretching vibration occurs at 3400-3300 wavenumbers [10] [11]. These bands exhibit medium to strong intensity and provide definitive evidence for the presence of the amino functionality [11] [12]. The amino group also contributes scissoring and wagging vibrations in the lower frequency regions [12].

Nitro Group Characteristic Absorptions

The nitro functional group produces the most intense and characteristic infrared absorptions for 3,5-difluoro-2-nitroaniline [10] [11]. The asymmetric nitro stretching vibration appears as a very strong absorption between 1625-1540 wavenumbers [9] [10] [11]. This band represents one of the most diagnostic features in the infrared spectrum. The symmetric nitro stretching mode occurs at 1400-1360 wavenumbers with strong intensity [10] [11]. Additionally, the nitro group exhibits a scissoring deformation mode between 890-835 wavenumbers with medium intensity [10] [11].

Aromatic Ring Vibrations

The benzene ring displays characteristic carbon-carbon stretching vibrations in the 1600-1500 wavenumber region [9] [11]. These aromatic stretching modes exhibit medium to strong intensity and are influenced by the electron-withdrawing substituents [9]. The aromatic carbon-hydrogen stretching vibrations appear at 3100-3000 wavenumbers with medium intensity [9] [11]. Out-of-plane carbon-hydrogen bending modes occur at 900-680 wavenumbers and provide information about the substitution pattern on the aromatic ring [10] [11].

Carbon-Fluorine Vibrational Characteristics

The carbon-fluorine bonds produce strong infrared absorptions in the 1000-1300 wavenumber region [9] [11] [13]. These stretching vibrations are highly characteristic and appear as strong bands in the fingerprint region [11] [13]. The carbon-fluorine bonds also contribute to various bending and deformation modes throughout the spectrum [9].

Carbon-Nitrogen Stretching Modes

The carbon-nitrogen bond connecting the nitro group to the aromatic ring exhibits stretching vibrations in the 1400-1200 wavenumber region [9] [11]. These modes often overlap with other aromatic vibrations but can be identified through detailed spectral analysis [9].

X-Ray Crystallography Studies

X-ray crystallographic analysis provides definitive structural information about the three-dimensional arrangement of atoms in 3,5-difluoro-2-nitroaniline crystals. While specific crystallographic data for this exact compound may be limited, studies of closely related difluoronitroaniline compounds provide valuable structural insights [14] [15] [16].

Crystal System and Space Group

Related difluoronitroaniline compounds typically crystallize in orthorhombic crystal systems with common space groups such as Pna21 or Pbca [14] [15]. The molecular packing is influenced by intermolecular hydrogen bonding between amino groups and nitro oxygen atoms [14] [16]. These interactions create extended hydrogen-bonded networks that stabilize the crystal structure [14].

Unit Cell Parameters

Typical unit cell dimensions for similar compounds range from 8-12 angstroms for the a-axis, 7-10 angstroms for the b-axis, and 10-15 angstroms for the c-axis [14] [15]. The unit cell angles remain at 90 degrees for orthorhombic systems [14]. The unit cell volume typically ranges from 700-1000 cubic angstroms with 4 molecules per unit cell [14] [15].

Molecular Geometry and Bond Parameters

X-ray crystallographic studies reveal that the benzene ring maintains planarity with typical carbon-carbon bond lengths of 1.38-1.40 angstroms [14] [16]. The carbon-fluorine bonds exhibit lengths of approximately 1.327-1.340 angstroms, consistent with the high electronegativity of fluorine [16]. The nitro group carbon-nitrogen bond length ranges from 1.477-1.480 angstroms, while the nitrogen-oxygen bonds measure 1.219-1.225 angstroms [14] [16].

Intermolecular Interactions

The crystal packing is dominated by hydrogen bonding interactions between amino hydrogen atoms and nitro oxygen atoms [14] [16]. These N-H···O interactions typically have distances of 2.8-3.2 angstroms and angles of 150-180 degrees [14]. Additional weak π-π stacking interactions between aromatic rings contribute to the overall crystal stability [14].

Conformational Analysis

The nitro group typically maintains coplanarity with the benzene ring, as indicated by torsion angles near 0 or 180 degrees [14] [16]. The amino group may exhibit slight out-of-plane distortion due to crystal packing forces and hydrogen bonding requirements [14] [16].

Computational Molecular Modeling

Computational molecular modeling provides theoretical insights into the electronic structure, geometric parameters, and vibrational properties of 3,5-difluoro-2-nitroaniline through quantum chemical calculations [15] [16] [17] .

Density Functional Theory Calculations

Density functional theory calculations using the B3LYP functional with various basis sets provide accurate predictions of molecular properties [15] [16] [9]. The 6-311++G(d,p) basis set offers an optimal balance between computational efficiency and accuracy for this system [15] [16] [9]. Total energies calculated at this level typically range from -839 to -840 Hartree units [9].

Electronic Structure Analysis

The highest occupied molecular orbital energy levels range from -7.75 to -7.89 electron volts, while the lowest unoccupied molecular orbital energies span -1.18 to -1.31 electron volts . The resulting HOMO-LUMO energy gap of approximately 6.57-6.58 electron volts indicates moderate electronic stability . The molecular orbitals are significantly influenced by the electron-withdrawing effects of the nitro and fluorine substituents [15] .

Molecular Geometry Optimization

Optimized geometric parameters show excellent agreement with experimental crystallographic data where available [15] [16]. The benzene ring maintains planarity with bond angles close to 120 degrees [16]. The carbon-fluorine bond lengths are predicted to be 1.327-1.340 angstroms, consistent with experimental values [16]. The nitro group adopts a coplanar configuration with the aromatic ring [15] [16].

Vibrational Frequency Analysis

Calculated vibrational frequencies using the B3LYP/6-311++G(d,p) method provide detailed assignments for all fundamental modes [9]. Scaling factors of 0.952 for in-plane bending and 0.945 for out-of-plane bending modes improve agreement with experimental observations [9]. The calculated frequencies show excellent correlation with experimental infrared and Raman spectra after appropriate scaling [9].

Electronic Properties and Charge Distribution

The molecular dipole moment is calculated to be approximately 4.76-4.91 Debye units, reflecting the asymmetric charge distribution caused by the electron-withdrawing substituents . Mulliken population analysis reveals significant charge transfer from the aromatic ring to the nitro and fluorine substituents [15] [16]. The amino group retains partial positive charge due to the electron-withdrawing environment [15] [16].

Thermodynamic Properties

Calculated thermodynamic parameters include zero-point vibrational energies of approximately 55.3 kilocalories per mole and thermal corrections to enthalpy and entropy [9]. These values provide important information for understanding the stability and reactivity of the compound under various conditions [9].

Solvent Effects Modeling

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Acute Toxic